
3-(Methylsulfanyl)-N-(pentan-2-YL)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfanyl)-N-(pentan-2-YL)aniline is an organic compound characterized by the presence of a methylsulfanyl group attached to the third carbon of an aniline ring, and a pentan-2-yl group attached to the nitrogen atom of the aniline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-N-(pentan-2-YL)aniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, methylsulfanyl chloride, and pentan-2-ylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: Aniline is first reacted with methylsulfanyl chloride in the presence of a base to form 3-(methylsulfanyl)aniline. This intermediate is then reacted with pentan-2-ylamine under similar conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3-(Methylsulfanyl)-N-(pentan-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.
科学的研究の応用
3-(Methylsulfanyl)-N-(pentan-2-YL)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(Methylsulfanyl)-N-(pentan-2-YL)aniline involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the aniline ring can undergo various substitution reactions. These interactions can affect the compound’s biological activity and its potential use in drug development.
類似化合物との比較
Similar Compounds
3-(Methylsulfanyl)aniline: Lacks the pentan-2-yl group, making it less hydrophobic.
N-(Pentan-2-yl)aniline: Lacks the methylsulfanyl group, affecting its reactivity.
3-(Ethylsulfanyl)-N-(pentan-2-yl)aniline: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
3-(Methylsulfanyl)-N-(pentan-2-YL)aniline is unique due to the presence of both the methylsulfanyl and pentan-2-yl groups, which confer distinct chemical and physical properties
特性
分子式 |
C12H19NS |
|---|---|
分子量 |
209.35 g/mol |
IUPAC名 |
3-methylsulfanyl-N-pentan-2-ylaniline |
InChI |
InChI=1S/C12H19NS/c1-4-6-10(2)13-11-7-5-8-12(9-11)14-3/h5,7-10,13H,4,6H2,1-3H3 |
InChIキー |
NDCVLWMQFCDVPI-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)NC1=CC(=CC=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


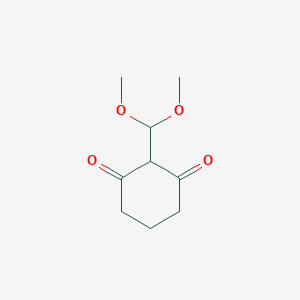
![7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13338137.png)
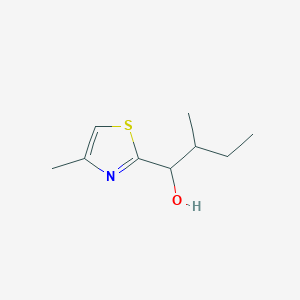
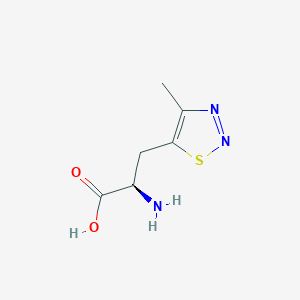
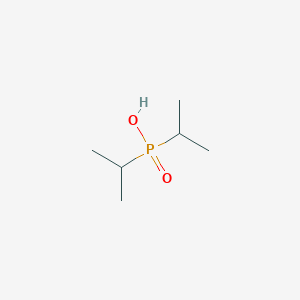

![4-Azaspiro[3.5]nonan-4-ium-2-olate](/img/structure/B13338158.png)
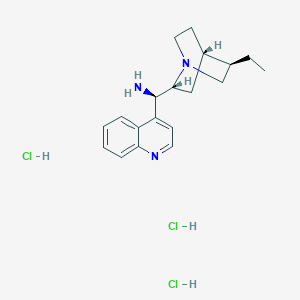
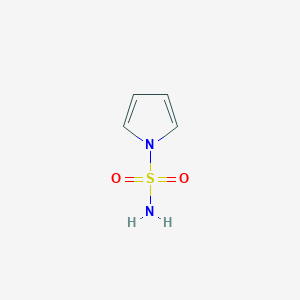
![3,3'-Bis(methylthio)-[1,1'-biphenyl]-4,4'-diol](/img/structure/B13338177.png)
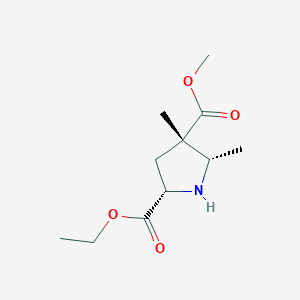
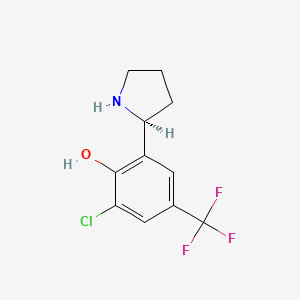

![1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13338196.png)
